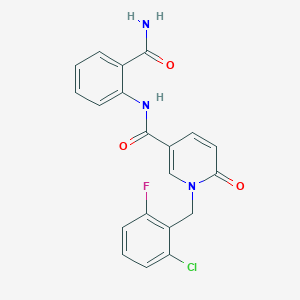
N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from base compounds and through a series of reactions leading to the target molecule. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors, demonstrating the complexity and potential of such compounds in medicinal chemistry (Schroeder et al., 2009).
Molecular Structure Analysis
The structure of compounds in this category is typically confirmed using a combination of FT-IR, NMR, and X-ray diffraction techniques. Computational chemistry methods, including density functional theory (DFT), are often employed to support experimental findings and provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are crucial for understanding the compound's behavior and interactions (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving these compounds are diverse, including their ability to participate in catalytic activities, hydrogen bonding interactions, and polymorphism. These reactions are influenced by the compound's specific functional groups and molecular structure, contributing to its unique chemical properties and potential applications in various fields (Özdemir et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are determined through experimental methods. These properties are essential for understanding the compound's stability, formulation potential, and suitability for specific applications. Studies have shown that modifications to the molecular structure can significantly impact these physical properties, highlighting the importance of detailed analysis in the development of new compounds (Qin et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are critical for the compound's application in scientific research. The compound's interactions, such as binding affinity and inhibition capabilities, are often studied through in silico molecular docking studies, providing valuable insights into its mechanism of action and potential as a bioactive molecule (Misra et al., 2017).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activity : Compounds similar to the specified chemical, particularly those with a carboxamide group and substituted phenyl rings, have shown promising antimicrobial activities. For example, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives demonstrated significant antibacterial and antifungal activities, suggesting that similar compounds could serve as potential leads for developing new antimicrobial agents (Ahsan et al., 2016).
Cancer Research : Carboxamide derivatives, especially those with a naphthyridine backbone, have been synthesized and evaluated for their cytotoxic activities. Such compounds have shown potent cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Deady et al., 2005).
Material Science Applications
- Polymer Synthesis : The synthesis and characterization of polyamides derived from bis(ether-carboxylic acids) or bis(ether amines) have been explored, revealing that such compounds can form noncrystalline, soluble polymers with high thermal stability. These materials are promising for various high-performance applications due to their flexibility, toughness, and resistance to thermal degradation (Hsiao et al., 2000).
Chemical Synthesis and Analysis
Fluorescence Studies : Carboxamide derivatives have been used in fluorescence studies to understand quenching mechanisms in various organic solvents. These studies are crucial for developing new fluorescent probes for biological and chemical sensing applications (Patil et al., 2013).
Protease Sensing : Using self-immolative spacers like para-aminobenzyl alcohol (PABA) in the design of protease-sensitive fluorogenic probes has shown efficacy in releasing parent fluorophores through enzyme-initiated reactions. This approach is valuable in developing sensitive reagents for detecting specific enzymes such as caspases, which are crucial in apoptosis studies (Richard et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3/c21-15-5-3-6-16(22)14(15)11-25-10-12(8-9-18(25)26)20(28)24-17-7-2-1-4-13(17)19(23)27/h1-10H,11H2,(H2,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWMDZPLLLSCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

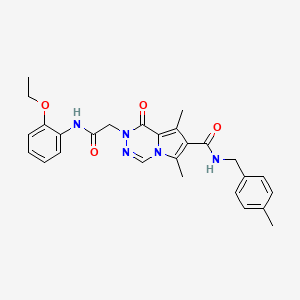
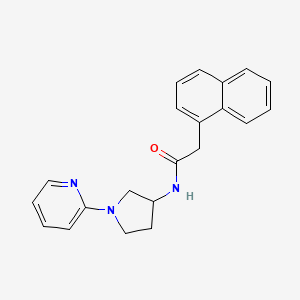
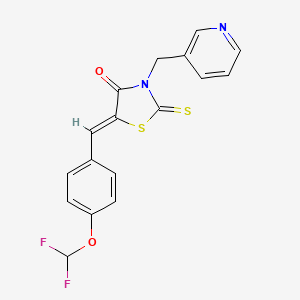
![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)
![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)
![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)
![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)
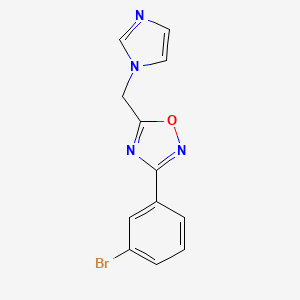
![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)
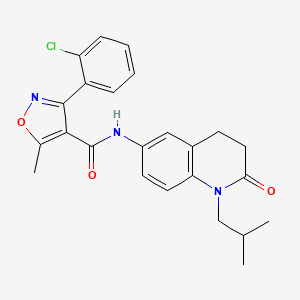
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)
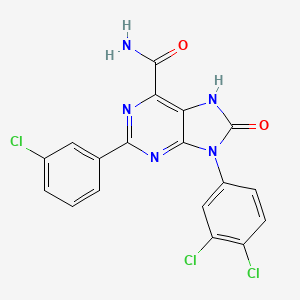
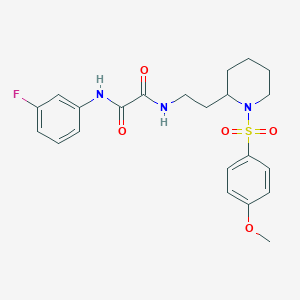
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)